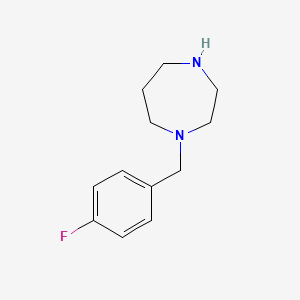

1-(4-Fluorobenzyl)-1,4-diazepane

Descripción general

Descripción

“1-(4-Fluorobenzyl)-1,4-diazepane” is a chemical compound with the empirical formula C11H15FN2 . It is a precursor involved in the synthesis of a variety of biologically active molecules, including chemokine antagonists, pyrido[1,2-a]benzimidazoles with cytotoxic and antiplasmodial activity, pyrimidine derivatives as cholinesterase and Aβ-aggregation inhibitors .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a piperazine ring with a 4-fluorobenzyl group attached . The molecule has a molar mass of 194.25 g/mol .

Physical And Chemical Properties Analysis

“this compound” has a density of 1.1±0.1 g/cm3, a boiling point of 277.6±25.0 °C at 760 mmHg, and a flash point of 121.7±23.2 °C . It has a molar refractivity of 54.5±0.3 cm3, and a polar surface area of 15 Å2 .

Aplicaciones Científicas De Investigación

1. Catalytic Applications

- Oxygen Atom Transfer Reactions: 1,4-bis(2-hydroxy-4-fluorobenzyl)-1,4-diazepane and related complexes have shown efficiency in catalytic oxygen-atom transfer reactions. This is significant in the field of catalysis and synthetic chemistry (Mayilmurugan et al., 2011).

- Olefin Epoxidation: Similar complexes have been used in olefin epoxidation reactions. This is useful in organic synthesis, particularly in the selective formation of epoxides (Sankaralingam & Palaniandavar, 2014).

2. Structural and Functional Modeling

- Modeling Enzymatic Reactions: 1,4-bis(2-hydroxy-4-fluorobenzyl)-1,4-diazepane complexes have been used to model the structural and reactive aspects of certain enzymes. This can deepen understanding of enzyme mechanisms and design enzyme mimics (Mayilmurugan, Sankaralingam, Suresh, & Palaniandavar, 2010).

3. Medicinal Chemistry

- Sigma-1 Receptor Ligands: Diazepanes with substituents, similar to 1-(4-Fluorobenzyl)-1,4-diazepane, have been explored as sigma-1 receptor ligands. This has implications for developing new pharmaceuticals (Fanter, Müller, Schepmann, Bracher, & Wünsch, 2017).

4. Synthetic Chemistry

- Synthesis of Complex Molecules: 1,4-Diazepane derivatives have been synthesized for various applications, demonstrating the versatility of this chemical framework in synthetic chemistry (Ramirez-Montes et al., 2012).

5. Other Applications

- Efflux Pump Inhibition: 1-Benzyl-1,4-diazepane, a compound structurally related to this compound, has been studied for its ability to inhibit efflux pumps in bacteria, which can be crucial in addressing antibiotic resistance (Casalone et al., 2020).

Safety and Hazards

The safety data sheet for a related compound, 4-(4-FLUOROBENZYL)PIPERIDINE, indicates that it is classified as having acute oral toxicity (Category 4, H302), meaning it is harmful if swallowed . Similar precautions may apply to “1-(4-Fluorobenzyl)-1,4-diazepane”, but specific safety data for this compound is not available in the search results.

Mecanismo De Acción

Target of Action

Similar compounds such as ab-fubinaca, an indazole synthetic cannabinoid, have been found to interact with theBeta-secretase 1 . This enzyme plays a crucial role in the cleavage of amyloid precursor protein, which is involved in the pathogenesis of Alzheimer’s disease .

Mode of Action

This interaction could potentially alter the biochemical pathways in which the enzyme is involved .

Biochemical Pathways

Based on the potential target, it may influence the amyloidogenic pathway involved in alzheimer’s disease .

Pharmacokinetics

Similar compounds have been found to be rapidly metabolized in human liver microsomes . The compound’s bioavailability would be influenced by these ADME properties.

Result of Action

Based on its potential target, it may influence the production of amyloid-beta peptides, which are implicated in the pathogenesis of alzheimer’s disease .

Análisis Bioquímico

Biochemical Properties

1-(4-Fluorobenzyl)-1,4-diazepane plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with various biomolecules, including enzymes such as tyrosinase and proteins involved in cellular signaling pathways . The nature of these interactions often involves binding to active sites or allosteric sites on the enzymes, leading to inhibition or modulation of enzyme activity. For instance, this compound has been identified as a competitive inhibitor of tyrosinase, which is crucial for melanin synthesis .

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the cell type and context. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been observed to affect the expression of genes involved in oxidative stress responses and apoptosis . Additionally, it can alter cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels and energy production.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can bind to enzyme active sites, leading to inhibition or activation of enzymatic activity. For example, its interaction with tyrosinase involves binding to the enzyme’s active site, preventing the substrate from accessing the catalytic center . This inhibition results in decreased melanin production. Furthermore, this compound can influence gene expression by interacting with transcription factors or signaling molecules that regulate gene transcription.

Temporal Effects in Laboratory Settings

The stability and effects of this compound over time in laboratory settings are important considerations for its use in research. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell viability and proliferation . These temporal effects are crucial for designing experiments and interpreting results in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulation of enzyme activity and improvement in cellular function . At higher doses, toxic or adverse effects can occur, including oxidative stress, apoptosis, and tissue damage . Understanding the dosage-dependent effects of this compound is essential for determining its therapeutic potential and safety profile.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The primary metabolic pathways include hydroxylation, glucuronidation, and oxidation . These reactions are catalyzed by enzymes such as cytochrome P450s and UDP-glucuronosyltransferases, leading to the formation of metabolites that can be excreted from the body . The metabolic flux and levels of metabolites can be influenced by the presence of this compound, affecting overall metabolic homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes via passive diffusion or active transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation . The distribution of the compound within tissues is also determined by its affinity for different cell types and extracellular matrix components.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments, such as the mitochondria, endoplasmic reticulum, or nucleus, through targeting signals or post-translational modifications . The localization of this compound within these compartments can affect its interactions with biomolecules and its overall biochemical activity . Understanding the subcellular distribution of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.

Propiedades

IUPAC Name |

1-[(4-fluorophenyl)methyl]-1,4-diazepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17FN2/c13-12-4-2-11(3-5-12)10-15-8-1-6-14-7-9-15/h2-5,14H,1,6-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZCHYFUMQQWGJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)CC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70379033 | |

| Record name | 1-(4-fluorobenzyl)-1,4-diazepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

76141-89-4 | |

| Record name | 1-[(4-Fluorophenyl)methyl]hexahydro-1H-1,4-diazepine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76141-89-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-fluorobenzyl)-1,4-diazepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-hydroxyethyl)-N-methyl-4-piperidinecarboxamide](/img/structure/B1272621.png)

![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(4-methoxyphenyl)acetonitrile](/img/structure/B1272625.png)

![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(4-nitrophenyl)acetonitrile](/img/structure/B1272626.png)

![Tert-butyl [2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] Carbonate](/img/structure/B1272635.png)

![Tert-butyl [4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] Carbonate](/img/structure/B1272636.png)